molecular formula C6H11ClO2 B8366843 2-(2-Chloroethoxy)ethylvinyl ether

2-(2-Chloroethoxy)ethylvinyl ether

Cat. No. B8366843
M. Wt: 150.60 g/mol
InChI Key: DYUWIMGIHNMKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethoxy)ethylvinyl ether is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroethoxy)ethylvinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethoxy)ethylvinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-ethenoxyethane

InChI

InChI=1S/C6H11ClO2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2

InChI Key

DYUWIMGIHNMKSD-UHFFFAOYSA-N

Canonical SMILES

C=COCCOCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

315 ml (3.3 moles) of ethyl vinyl ether and 12.5 mmoles of mercuric acetate, which rapidly dissolves, are fed into a three-neck flask of 500 ml capacity provided with a reflux condenser and mechanical stirrer and maintained under a nitrogen stream. 0.660 moles of diethylene chlorohydrin are dripped into the solution, the mixture then being heated under reflux until the ratio (gas-chromatographic analysis) of the chlorohydrin to the corresponding vinyl ether remains constant (20 hours). The mixture is then treated with anhydrous potassium carbonate (20 grams), most of the excess ethyl vinyl ether and by-product ethyl alcohol are removed under vacuum and the remaining mixture is filtered through a Gooch crucible. The filtrate is diluted with chloroform and extracted with water, the organic phase being dried with anhydrous sodium sulphate and filtered. After evaporating the solvent, the crude product is purified by preparative HPLC (stationary phase silica gel).
Quantity
315 mL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Quantity
0.66 mol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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